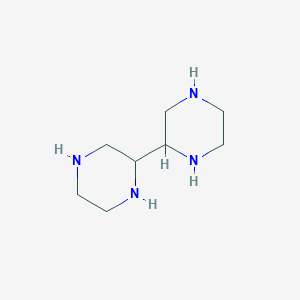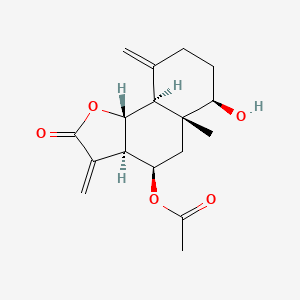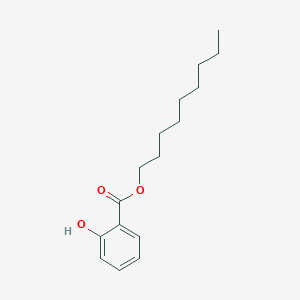
Nonyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid, commonly known as salicylic acid. This compound is characterized by the presence of a nonyl group attached to the hydroxyl group of the benzoic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nonyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with nonanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxybenzoic acid+NonanolH2SO4Nonyl 2-hydroxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Friedel-Crafts alkylation or acylation reactions can be used with catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of nonyl 2-hydroxybenzaldehyde or nonyl 2-hydroxybenzoic ketone.
Reduction: Formation of nonyl 2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted nonyl 2-hydroxybenzoates.
Applications De Recherche Scientifique
Nonyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects, similar to salicylic acid.
Industry: Utilized in the formulation of cosmetics and personal care products due to its preservative properties.
Mécanisme D'action
The mechanism of action of nonyl 2-hydroxybenzoate is primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, similar to salicylic acid. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the nonyl group enhances the lipophilicity of the compound, allowing for better penetration into biological membranes.
Comparaison Avec Des Composés Similaires
Nonyl 2-hydroxybenzoate can be compared with other hydroxybenzoic acid derivatives, such as:
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Methyl 2-Hydroxybenzoate: Commonly used as a flavoring agent and preservative.
Ethyl 2-Hydroxybenzoate: Used in the formulation of perfumes and cosmetics.
Uniqueness: this compound stands out due to its enhanced lipophilicity, which improves its efficacy in topical applications. Its longer alkyl chain also provides better stability and preservative properties compared to shorter-chain derivatives.
Propriétés
Numéro CAS |
19666-12-7 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
nonyl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3 |
Clé InChI |
VNCXHTZWYIBJTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


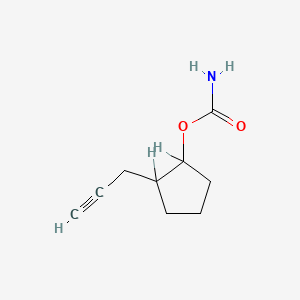
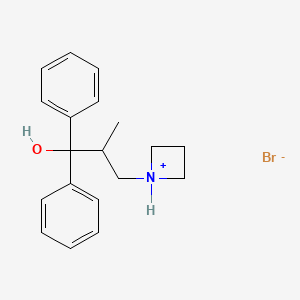
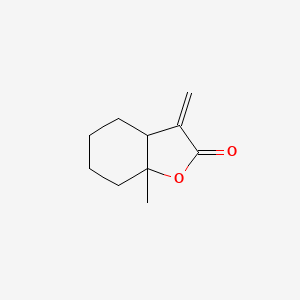
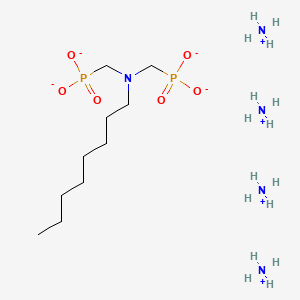
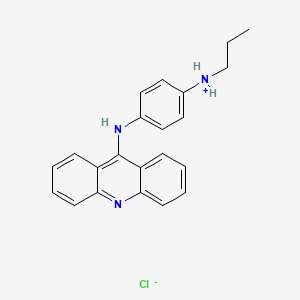

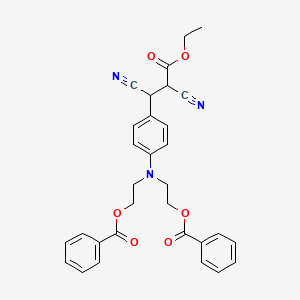
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
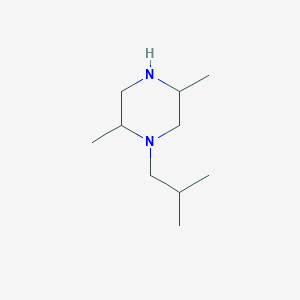
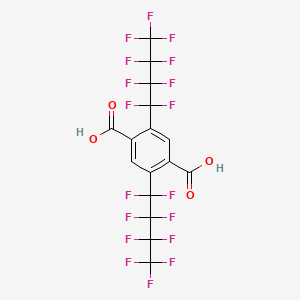

![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
